molecular formula C22H19N5O4S B11027512 methyl 2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

methyl 2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B11027512
M. Wt: 449.5 g/mol
InChI Key: IKHWYYCQLRGISV-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate: is a complex organic compound with a unique structure that combines several functional groups, including a benzotriazinone, a thiazole, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the benzotriazinone and thiazole intermediates. The key steps include:

    Preparation of Benzotriazinone Intermediate: The benzotriazinone moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Preparation of Thiazole Intermediate: The thiazole ring is typically formed through a condensation reaction involving a thioamide and an α-haloketone.

    Coupling Reaction: The benzotriazinone and thiazole intermediates are then coupled through an amide bond formation, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiazole ring or the phenylethyl group.

    Reduction: Reduction reactions can target the carbonyl groups in the benzotriazinone or the ester moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzotriazinone or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate
  • Methyl 2-(2-(4-oxo-3(4H)-quinazolinyl)ethoxy)benzoate
  • Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate

Uniqueness

Methyl 2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H19N5O4S

Molecular Weight

449.5 g/mol

IUPAC Name

methyl 2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C22H19N5O4S/c1-31-21(30)19-17(12-11-14-7-3-2-4-8-14)32-22(24-19)23-18(28)13-27-20(29)15-9-5-6-10-16(15)25-26-27/h2-10H,11-13H2,1H3,(H,23,24,28)

InChI Key

IKHWYYCQLRGISV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2)CCC4=CC=CC=C4

Origin of Product

United States

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